

Spectroscopic Profile of 5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-7,4'-dimethoxyflavone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **5-Hydroxy-7,4'-dimethoxyflavone**, a naturally occurring flavone with potential applications in drug development. This document outlines the key spectroscopic data and detailed experimental protocols relevant to its analysis, serving as a comprehensive resource for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Hydroxy-7,4'-dimethoxyflavone**, also known as Apigenin-4',7-dimethyl ether or Genkwanin 4'-methyl ether.

UV-Visible (UV-Vis) Spectroscopy

Solvent	λ_{max} (nm)	Reference
Methanol	273, 301, 324	[1]

Infrared (IR) Spectroscopy

Medium	ν_{max} (cm ⁻¹)	Assignment	Reference
Nujol	1665	C=O (chelated)	[1]
1605	Aromatic C=C	[1]	
1585	Aromatic C=C	[1]	
1270	C-O (ether)	[1]	
1165	C-O (ether)	[1]	
KBr	3448	O-H	
1640	C=O (chelated)		
1604, 1508	Aromatic C=C		
1246, 1162	C-O (ether)		

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.1. ¹H-NMR Spectroscopy

Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
CDCl ₃	12.81	s	-	5-OH	
7.85	d	8.8	H-2', H-6'		
7.02	d	8.8	H-3', H-5'		
6.58	s	-	H-3		
6.49	d	2.4	H-8	[1]	
6.37	d	2.4	H-6	[1]	
3.90	s	-	4'-OCH ₃	[1]	
3.89	s	-	7-OCH ₃	[1]	

1.3.2. ^{13}C -NMR Spectroscopy

Solvent	Chemical Shift (δ , ppm)	Assignment
CDCl_3	182.45	C-4
165.43	C-7	
164.02	C-4'	
162.60	C-2	
162.19	C-9	
157.70	C-5	
128.04	C-2', C-6'	
123.57	C-1'	
114.50	C-3', C-5'	
105.56	C-10	
104.35	C-3	
98.04	C-6	
92.62	C-8	
55.79	7-OCH ₃	
55.53	4'-OCH ₃	

Mass Spectrometry (MS)

Ionization Mode	m/z	Interpretation	Reference
EI-MS	298	[M] ⁺	[1]
269	[M-CHO] ⁺	[1]	
255	[M-CH ₃ -CO] ⁺	[1]	
166	[1]		
138	[1]		
135	[1]		
132	[1]		

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **5-Hydroxy-7,4'-dimethoxyflavone** are provided below.

UV-Visible Spectroscopy

- **Sample Preparation:** A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted to obtain a working solution with an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used. The instrument is allowed to warm up for at least 30 minutes to ensure lamp stability.
- **Measurement:** A quartz cuvette is filled with the solvent to record a baseline correction. The spectrum of the sample solution is then recorded over a wavelength range of 200-500 nm.

Infrared Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a transparent pellet using a

hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Measurement: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the flavone is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Measurement:
 - ^1H -NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C -NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
 - 2D-NMR (COSY, HSQC, HMBC): These experiments are performed to aid in the complete and unambiguous assignment of proton and carbon signals.

Mass Spectrometry

- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

- **Measurement:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a flavonoid compound.

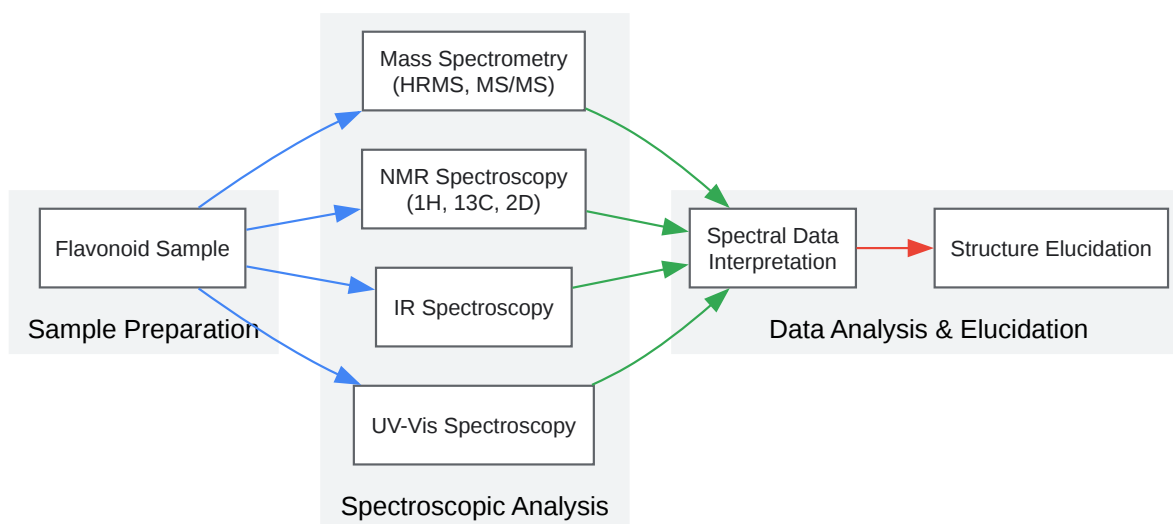


Figure 1: General Experimental Workflow for Spectroscopic Characterization

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Caption: General experimental workflow for spectroscopic characterization.

Signaling Pathways Modulated by Flavonoids

Flavonoids, including **5-Hydroxy-7,4'-dimethoxyflavone**, are known to modulate various intracellular signaling pathways, which is a key aspect of their potential therapeutic effects. The diagram below illustrates a simplified overview of some key pathways.

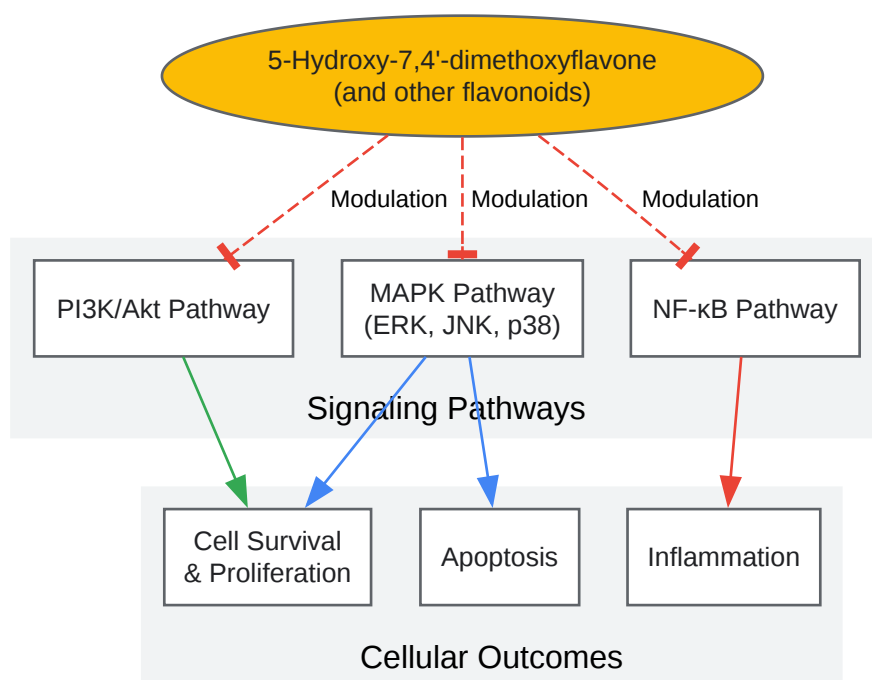


Figure 2: Simplified Overview of Signaling Pathways Modulated by Flavonoids

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Caption: Simplified overview of signaling pathways modulated by flavonoids.

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References

- 1. idma-assn.org [idma-assn.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b190501#spectroscopic-characterization-of-5-hydroxy-7-4-dimethoxyflavone\]](https://www.benchchem.com/product/b190501#spectroscopic-characterization-of-5-hydroxy-7-4-dimethoxyflavone)

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